molecular formula C20H10Cl2F13NO B3042822 N-(3,5-dichlorobenzyl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzamide CAS No. 680213-80-3

N-(3,5-dichlorobenzyl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzamide

Cat. No. B3042822
CAS RN: 680213-80-3
M. Wt: 598.2 g/mol
InChI Key: AQOVBXPVCDLGPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-dichlorobenzyl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzamide, also known as DBCO-PEG12-Biotin, is a chemical compound that is widely used in scientific research. It is a bi-functional molecule that contains a biotin moiety, which allows for specific binding to streptavidin, and a DBCO group, which can react with azide-containing compounds through a copper-free click chemistry reaction.

Mechanism Of Action

The mechanism of action of N-(3,5-dichlorobenzyl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzamideiotin is based on the copper-free click chemistry reaction between the DBCO group and azide-containing compounds. This reaction is highly selective and efficient, allowing for specific labeling of proteins and cells. The biotin moiety of N-(3,5-dichlorobenzyl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzamideiotin allows for specific binding to streptavidin, which is widely used in affinity purification and detection assays.
Biochemical and physiological effects:
N-(3,5-dichlorobenzyl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzamideiotin has been shown to have minimal biochemical and physiological effects on cells and tissues. Studies have shown that it does not affect cell viability, proliferation, or differentiation. It also does not affect the function of labeled proteins or cells.

Advantages And Limitations For Lab Experiments

N-(3,5-dichlorobenzyl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzamideiotin has several advantages for lab experiments, including its high selectivity, efficiency, and specificity for labeling proteins and cells. It is also compatible with a wide range of biological samples and experimental conditions. However, it has some limitations, including its relatively high cost, the need for specialized equipment and expertise for synthesis and purification, and the potential for non-specific labeling or background signal in some experimental systems.

Future Directions

There are several future directions for the use of N-(3,5-dichlorobenzyl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzamideiotin in scientific research. One potential direction is the development of new DBCO derivatives with improved properties, such as increased stability, solubility, or reactivity. Another direction is the application of N-(3,5-dichlorobenzyl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzamideiotin in new areas of research, such as drug discovery, proteomics, and metabolomics. Finally, the combination of N-(3,5-dichlorobenzyl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzamideiotin with other labeling techniques, such as fluorescent probes or isotopic labeling, could lead to new insights into complex biological systems.

Scientific Research Applications

N-(3,5-dichlorobenzyl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzamideiotin is widely used in scientific research for a variety of applications, including protein labeling, cell surface labeling, and in vivo imaging. It can be used to label proteins with biotin for affinity purification, detection, and quantification. It can also be used to label cell surface proteins for flow cytometry and fluorescence microscopy. In vivo imaging studies have shown that N-(3,5-dichlorobenzyl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzamideiotin can be used to target specific tissues and cells in living organisms.

properties

IUPAC Name

N-[(3,5-dichlorophenyl)methyl]-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H10Cl2F13NO/c21-10-5-9(6-11(22)7-10)8-36-14(37)12-3-1-2-4-13(12)15(23,24)16(25,26)17(27,28)18(29,30)19(31,32)20(33,34)35/h1-7H,8H2,(H,36,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQOVBXPVCDLGPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC2=CC(=CC(=C2)Cl)Cl)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H10Cl2F13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

598.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-dichlorobenzyl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,5-dichlorobenzyl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzamide
Reactant of Route 2
Reactant of Route 2
N-(3,5-dichlorobenzyl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzamide
Reactant of Route 3
Reactant of Route 3
N-(3,5-dichlorobenzyl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzamide
Reactant of Route 4
Reactant of Route 4
N-(3,5-dichlorobenzyl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzamide
Reactant of Route 5
Reactant of Route 5
N-(3,5-dichlorobenzyl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzamide
Reactant of Route 6
Reactant of Route 6
N-(3,5-dichlorobenzyl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzamide

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